molecular formula C21H19ClO2 B158764 3,4-Dibenzyloxybenzyl chloride CAS No. 1699-59-8

3,4-Dibenzyloxybenzyl chloride

Cat. No. B158764
CAS RN: 1699-59-8
M. Wt: 338.8 g/mol
InChI Key: DDAGFZBQVSGXJN-UHFFFAOYSA-N
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Description

3,4-Dibenzyloxybenzyl chloride is an almost white to light beige powder . It is used to prepare benzylnitrile precursor, required for the synthesis of amidines .


Synthesis Analysis

The synthesis of 3,4-Dibenzyloxybenzyl chloride involves the use of benzylnitrile precursor . The product is a white to off-white powder or crystals .


Molecular Structure Analysis

The molecular formula of 3,4-Dibenzyloxybenzyl chloride is C21H19ClO2 . Its molecular weight is 338.83 g/mol . The IUPAC name is 4-(chloromethyl)-1,2-bis(phenylmethoxy)benzene .


Chemical Reactions Analysis

3,4-Dibenzyloxybenzyl chloride is used in the preparation of benzylnitrile precursor, which is required for the synthesis of amidines .


Physical And Chemical Properties Analysis

3,4-Dibenzyloxybenzyl chloride is an almost white to light beige powder . It has a molecular weight of 338.83 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 481.2±40.0 °C at 760 mmHg, and a flash point of 169.5±22.5 °C .

Scientific Research Applications

Synthesis of Caffeic and Dihydrocaffeic Acids

3,4-(Dibenzyloxy)-benzoyl chloride has been used in the synthesis of caffeic and dihydrocaffeic acids, important compounds in biochemistry. This process involves reduction to 3,4-(dibenzyloxy)-benzaldehyde and subsequent reactions to yield caffeic and dihydrocaffeic acids with significant yields based on barium carbonate (Neish, 1959).

Stepwise and Concerted Substitution Reactions

In the study of substitution reactions, 4-methoxybenzyl derivatives, related to 3,4-dibenzyloxybenzyl chloride, have been analyzed to understand the rates and mechanisms of these reactions. This research provides insight into the reactivity and stability of carbocation intermediates, which are crucial in organic synthesis (Amyes & Richard, 1990).

Phase Transfer Catalytic System

3,4-Dibenzyloxybenzyl chloride's derivatives are involved in phase transfer catalytic systems. These systems are used to enhance the reaction rate between compounds in different phases, like in the production of dibenzyl sulfide from benzyl chloride and sodium sulfide (Ido, Susaki, Jin, & Goto, 2000).

Solvolysis Studies

The compound has been used in studies of solvolysis, specifically in analyzing the reaction dynamics and solvent effects in the solvolysis of 4-methoxybenzyl bromide and chloride. This research is pivotal in understanding reaction mechanisms in organic chemistry (Liu, Duann, & Hou, 1998).

Enzymatic Reactions

Research on enzymatic reactions, particularly in the context of chlorination of aromatic groups in fulvic acid, has utilized derivatives of 3,4-dibenzyloxybenzyl chloride. This study contributes to our understanding of enzymatic interactions with complex organic molecules (Niedan, Pavasars, & Oberg, 2000).

Synthesis of Azasugars

In the field of medicinal chemistry, derivatives of 3,4-dibenzyloxybenzyl chloride have been used in the synthesis of enantiopure polyhydroxylated pyrrolidines, which are active as enzymatic inhibitors. This research is significant for drug development and understanding biochemical pathways (Lombardo, Fabbroni, & Trombini, 2001).

LC–MS Detection of Estrogens

A practical procedure for determining estrogens in biological fluids using LC–MS combined with derivatization involves compounds related to 3,4-dibenzyloxybenzyl chloride. This method is critical for sensitive and accurate detection of estrogens, important in various medical diagnoses (Higashi et al., 2006).

Safety And Hazards

3,4-Dibenzyloxybenzyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(chloromethyl)-1,2-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAGFZBQVSGXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168769
Record name 3,5-Bis(benzyloxy)-alpha-chlorotoluene
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Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibenzyloxybenzyl chloride

CAS RN

1699-59-8
Record name 4-(Chloromethyl)-1,2-bis(phenylmethoxy)benzene
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Record name 3,5-Bis(benzyloxy)-alpha-chlorotoluene
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Record name 1699-59-8
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Record name 3,5-Bis(benzyloxy)-alpha-chlorotoluene
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Record name 3,5-bis(benzyloxy)-α-chlorotoluene
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Record name 3,5-BIS(BENZYLOXY)-ALPHA-CHLOROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA Kurian, TA Silva, D Sabatino - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
Azapeptide ligands of the Insulin Receptor Tyrosine Kinase (IRTK) were developed by solid-phase submonomer azapeptide synthesis in sufficient isolated yields (36–55%) and purities …
Number of citations: 14 www.sciencedirect.com
PF Kador - 1976 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
LA Kurian - 2014 - scholarship.shu.edu
Azapeptides are a class of peptide mimics (peptidomimetics), which have served as valuable tools for the development of peptide based therapeutic agents. The therapeutic promise of …
Number of citations: 1 scholarship.shu.edu
BC Englert, S Bakbak, UHF Bunz - Macromolecules, 2005 - ACS Publications
1,3-Dipolar cycloadditions have been used to prepare a series of functionalized poly(p-phenyleneethynylene)s (PPEs). This was accomplished by employing a PPE with pendent …
Number of citations: 135 pubs.acs.org

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